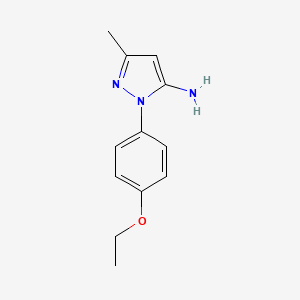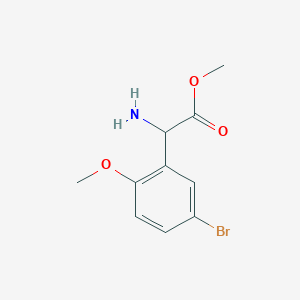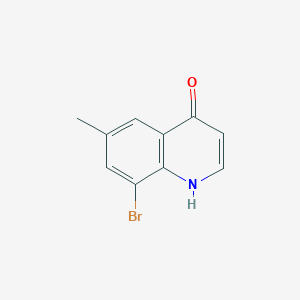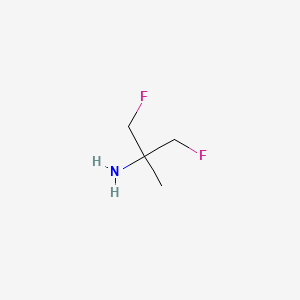amine](/img/structure/B12124004.png)
[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl](2-methylcyclohexyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2,4,6-trimethylphenyl)sulfonylamine is a complex organic compound characterized by the presence of a brominated aromatic ring, a sulfonyl group, and a cyclohexylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,4,6-trimethylphenyl)sulfonylamine typically involves multiple steps, starting with the bromination of 2,4,6-trimethylphenyl compounds. The sulfonylation step introduces the sulfonyl group, followed by the attachment of the 2-methylcyclohexylamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,4,6-trimethylphenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
(3-Bromo-2,4,6-trimethylphenyl)sulfonylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of (3-Bromo-2,4,6-trimethylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The brominated aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,4,6-trimethylphenyl isocyanate: Shares the brominated aromatic ring but differs in the functional groups attached.
(3-Bromo-2,4,6-trimethylphenyl)(methyl)sulfane: Similar aromatic structure but with different substituents.
Uniqueness
(3-Bromo-2,4,6-trimethylphenyl)sulfonylamine is unique due to the combination of its sulfonyl and cyclohexylamine groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C16H24BrNO2S |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
3-bromo-2,4,6-trimethyl-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C16H24BrNO2S/c1-10-7-5-6-8-14(10)18-21(19,20)16-12(3)9-11(2)15(17)13(16)4/h9-10,14,18H,5-8H2,1-4H3 |
InChI Key |
QLXQQUTUQHYYGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C(=C(C=C2C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-benzylpiperazin-1-yl)carbonyl]-6-chloro-4H-chromen-4-one](/img/structure/B12123926.png)

![7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123946.png)
![6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12123950.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine](/img/structure/B12123951.png)
![4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B12123956.png)

![Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12123967.png)
![3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B12123974.png)


![6-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123992.png)

